molecular formula C16H15F3N4S B287355 6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287355
M. Wt: 352.4 g/mol
InChI Key: DEZSGYVSSUCAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research. The compound has been studied extensively for its potential application in various areas of research, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell division and proliferation. It has also been suggested that the compound may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. The compound has been found to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to possess anti-inflammatory activity and to have a protective effect against neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent activity against cancer cells. The compound has been found to exhibit significant activity against several types of cancer cells, making it a promising candidate for further study. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of future research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the identification of the compound's precise mechanism of action and the development of more potent analogs. Additionally, the compound could be studied for its potential application in other areas of research, such as the treatment of infectious diseases and autoimmune disorders.

Synthesis Methods

The synthesis of 6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexylamine and 2-mercapto-1,3,4-triazole under reflux conditions. The reaction is carried out in the presence of a catalyst such as acetic acid or phosphoric acid. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential application in various areas of scientific research. The compound has been found to exhibit significant activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H15F3N4S

Molecular Weight

352.4 g/mol

IUPAC Name

6-cyclohexyl-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15F3N4S/c17-16(18,19)12-8-6-10(7-9-12)13-20-21-15-23(13)22-14(24-15)11-4-2-1-3-5-11/h6-9,11H,1-5H2

InChI Key

DEZSGYVSSUCAMT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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